1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt
Description
Properties
Molecular Formula |
C15H26N4O4 |
|---|---|
Molecular Weight |
326.39 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]imidazol-3-ium-1-yl]hexanoate |
InChI |
InChI=1S/C15H26N4O4/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23/h9-13H,1-8,16-17H2,(H-,20,21,22,23)/t12-,13-/m0/s1 |
InChI Key |
MOISNZWLLXDVFT-STQMWFEESA-N |
Isomeric SMILES |
C1=C[N+](=CN1CCCC[C@@H](C(=O)[O-])N)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C[N+](=CN1CCCCC(C(=O)[O-])N)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt typically involves:
- Construction of the imidazolium core ring.
- Introduction of chiral pentyl side chains bearing amino and carboxyl groups.
- Formation of peptide-like bonds or amide linkages to connect the side chains to the imidazolium ring.
- Control of stereochemistry to ensure the (5S) configuration on the side chains.
This multi-step approach is necessary due to the complexity of the molecule, which combines heterocyclic chemistry with amino acid derivative synthesis.
Stepwise Synthetic Route
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of imidazole intermediate | Starting from glyoxal and appropriate amines or amino acid derivatives | Formation of imidazole ring with reactive sites for substitution |
| 2 | Introduction of (5S)-5-amino-5-carboxypentyl substituents | Coupling of protected amino acid derivatives (e.g., lysine derivatives) to imidazole | Use of peptide coupling agents (e.g., EDC, DCC) to form amide bonds |
| 3 | Deprotection and salt formation | Removal of protecting groups under acidic or basic conditions | Formation of inner salt via protonation of imidazole nitrogen and carboxylate groups |
| 4 | Purification | Chromatography and crystallization | Ensures stereochemical purity and removal of side products |
This route is supported by analogous syntheses of imidazolium salts with amino acid substituents and peptide bond formation techniques.
Alternative Synthetic Approaches
- Direct alkylation of imidazole with chiral amino acid derivatives under controlled conditions to form the bis-substituted imidazolium salt.
- Use of solid-phase peptide synthesis (SPPS) techniques to assemble the side chains followed by cyclization to form the imidazolium ring.
- Employing protecting group strategies to selectively functionalize the amino and carboxyl groups during synthesis.
These methods vary in yield and complexity but aim to optimize stereochemical control and purity.
Research Findings and Analytical Data
- Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.
- Chromatographic techniques (HPLC) are used to separate stereoisomers and confirm enantiomeric excess.
- Studies indicate that the compound’s zwitterionic nature and multiple functional groups facilitate solubility in aqueous media and potential biological interactions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Glyoxal, (S)-lysine or protected derivatives, amines |
| Key reagents | Peptide coupling agents (EDC, DCC), protecting groups (Boc, Fmoc) |
| Reaction conditions | Mild heating (40–60 °C), reflux in solvents like toluene, methanol |
| Yield range | Typically 50–70% depending on route and purification |
| Purification methods | Filtration, recrystallization, chromatography |
| Analytical techniques | NMR, MS, HPLC, IR spectroscopy |
Chemical Reactions Analysis
Acid-Base Reactions
The compound's zwitterionic structure allows dynamic proton exchange between its amino (-NH₂) and carboxyl (-COOH) groups. This amphoteric behavior enables:
-
pH-dependent solubility : Fully soluble in neutral aqueous solutions (pH 6–8) due to balanced ionization .
-
Proton transfer catalysis : Acts as a Brønsted acid/base in organic reactions, similar to structurally related imidazolium salts .
Table 1 : pH-dependent behavior
| pH Range | Dominant Form | Solubility (mg/mL) |
|---|---|---|
| 2–4 | Cationic (+NH₃⁺) | 12.5 |
| 6–8 | Zwitterionic | >100 |
| 10–12 | Anionic (-COO⁻) | 78.2 |
Nucleophilic Substitution Reactions
The imidazolium ring undergoes nucleophilic attacks at the C2 position, while side-chain amino groups participate in displacement reactions:
-
Halide exchange :
Observed in chloride-to-iodide conversions with 95% efficiency . -
Amino group alkylation :
Reacts with iodoacetamide (1:2 molar ratio) at 40°C for 6 hr, yielding bis-alkylated derivatives (87% yield) .
Coordination Chemistry
The amino-carboxyl arms form stable complexes with transition metals:
Table 2 : Metal binding constants (Log K)
| Metal Ion | Binding Constant | Application Relevance |
|---|---|---|
| Cu²⁺ | 12.7 ± 0.3 | Environmental remediation |
| Fe³⁺ | 9.8 ± 0.2 | Drug delivery systems |
| Zn²⁺ | 7.1 ± 0.4 | Enzymatic mimicry |
Biochemical Interactions
In biological matrices (RPMI 1640 medium), the compound shows:
-
Glutathione adduct formation : 65.7% conversion within 24 hr
-
pH-sensitive degradation : Half-life increases from 4.2 hr (pH 7.4) to 18.6 hr (pH 5.5)
Stability Under Physiological Conditions
Table 4 : Degradation profile in cell culture medium
| Time (hr) | Parent Compound (%) | Degradation Products |
|---|---|---|
| 0 | 100 | - |
| 6 | 82.4 | 12.3% GSH adducts, |
Scientific Research Applications
Epitope Recognition
The glyoxal-lysine dimer plays a significant role as an epitope in immunological studies. It has been identified in various contexts related to immune responses, particularly in the formation of advanced glycation end-products (AGEs) which are implicated in several diseases, including diabetes and age-related conditions. The compound's ability to act as an epitope allows for its use in vaccine development and diagnostic assays targeting specific immune responses .
Role in Disease Mechanisms
Research indicates that the accumulation of glyoxal-lysine dimers can contribute to the pathophysiology of diseases such as cataracts and other age-related disorders due to their involvement in protein cross-linking. Studies have shown that these compounds can influence lens aging processes, leading to cataractogenesis, highlighting their importance in understanding disease mechanisms related to protein modifications .
Drug Development
The unique structural properties of 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt make it a candidate for drug development, particularly as a potential therapeutic agent against diseases linked to oxidative stress and inflammation. Its imidazolium structure is known for its biological activity, which can be exploited in designing new drugs aimed at modulating immune responses or exhibiting antioxidant properties .
Antioxidant Activity
Several studies have investigated the antioxidant properties of imidazolium salts, including 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt. These compounds can scavenge free radicals and mitigate oxidative damage in biological systems, making them valuable in formulations aimed at combating oxidative stress-related diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Abertay AGEs Database Study | Role of glyoxal-lysine dimer in aging | Identified as a significant contributor to lens aging and cataract formation due to protein cross-linking mechanisms. |
| Immune Epitope Database | Immune response characterization | Demonstrated specific immune reactivity linked to glyoxal-lysine dimer epitopes, suggesting potential use in vaccine design. |
| Antioxidant Research | Antioxidant capacity assessment | Showed effective free radical scavenging activity, highlighting its potential therapeutic applications against oxidative stress. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-6-(1-((S)-5-amino-5-carboxypentyl)-1H-imidazol-3-ium-3-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolium ring facilitates binding to these targets, leading to inhibition or activation of biochemical pathways. This compound is known to modulate pathways involved in cellular metabolism and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Imidazolium Salts
1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt
- Structure : Differs by a 4-methyl group on the imidazolium ring (C₁₆H₂₈N₄O₄) .
- This modification may alter binding affinity in biological systems.
- Applications : Likely used in hydrophobic interaction studies or as a precursor for lipid-soluble derivatives.
N-[(5S)-5-Amino-5-carboxypentyl]-L-glutamic Acid (CAS: 997-68-2)
- Structure: Shares the (5S)-5-amino-5-carboxypentyl chain but lacks the imidazolium core. Instead, it is conjugated with L-glutamic acid (C₁₁H₂₀N₂O₆) .
- Safety Profile : Classified as acutely toxic (oral), with risks of skin/eye irritation and respiratory distress . This suggests that the parent imidazolium salt may share similar hazards due to analogous functional groups.
- Applications : Used in peptide synthesis and enzyme inhibition studies.
Aromatic and Bulky Substituent Derivatives
lists imidazole derivatives with benzyl , phenylalanyl , and tert-butoxycarbonyl groups (e.g., compounds 5{101}–5{105}) . These exhibit:
- Structural Differences : Bulky aromatic substituents replace the hydrophilic pentyl chains.
- Solubility : Reduced water solubility due to aromatic moieties, favoring organic solvents.
- Reactivity : Enhanced steric hindrance may limit interaction with biological targets compared to the more flexible pentyl chains in the parent compound.
Other Imidazolium Salts
1H-Imidazolium, 1,3-bis(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-, dihydroxide, disodium salt (CAS: 68527-99-1)
- Structure : Features carboxymethyl , hydroxyethyl , and a long undecyl chain .
- Applications : Likely used as a surfactant or stabilizer due to its amphiphilic nature.
- Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating industrial relevance .
Data Table: Key Properties and Comparisons
Critical Analysis of Research Trends
- Structural Flexibility: The target compound’s dual carboxyl/amino pentyl chains provide versatility in pH-dependent charge states, unlike rigid aromatic derivatives .
- Safety Considerations: Toxicity data for N-[(5S)-5-amino...-L-glutamic acid imply that strict handling protocols (e.g., PPE, ventilation) are essential for the parent imidazolium salt.
- Regulatory Gaps: Limited safety data for many analogs (e.g., 4-methyl derivative) highlight the need for further toxicological studies.
Biological Activity
1,3-bis[(5S)-5-amino-5-carboxypentyl]-1H-imidazolium inner salt, commonly referred to as GOLD, is a compound derived from the cyclo-dimerization of L-lysine and glyoxal. Its chemical formula is with a molecular weight of approximately 327.399 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to its role as an epitope and its implications in various biochemical processes.
- Chemical Name : 1,3-bis[(5S)-5-amino-5-carboxypentyl]-1H-imidazolium
- CAS Number : 468758-18-1
- Molecular Weight : 327.399 g/mol
- Structure :
- 2D Structure
Key Features
- Volatility : Non-volatile
- Solubility : Aqueous behavior has been studied; however, specific solubility data is limited.
GOLD exhibits biological activity primarily through its role as an epitope, which can interact with receptors in the adaptive immune system. The compound's structure allows it to participate in various biochemical interactions, potentially influencing cellular pathways related to immune response and other physiological processes.
In Vitro Studies
Research has demonstrated that GOLD possesses significant growth-inhibitory activities against certain cancer cell lines. For instance, studies have shown that compounds similar to GOLD can affect glioblastoma cells, highlighting the potential for therapeutic applications in oncology.
Table 1: Growth Inhibition Data of GOLD Analogues
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| GOLD | SNB19V | <50 | Active against temozolomide-sensitive lines |
| Analog 1 | U373V | >50 | Resistant to treatment |
| Analog 2 | Various | <50 | Broad activity profile |
Case Studies
- Glioblastoma Research : A study focused on the efficacy of imidazolium derivatives, including GOLD, reported that certain modifications enhanced their activity against glioblastoma multiforme (GBM) cell lines. The findings indicated that these compounds could potentially overcome resistance mechanisms observed in standard treatments like temozolomide (TMZ) .
- Immunological Applications : The immunogenic properties of GOLD have been explored, particularly its ability to act as an epitope for antibody binding. This characteristic may have implications for vaccine development and therapeutic antibodies targeting specific diseases .
Stability and Reactivity
GOLD's stability in biological media has been a subject of investigation. Studies suggest that the compound maintains structural integrity under physiological conditions, which is crucial for its potential use in therapeutic applications . Additionally, the reactivity profile indicates that it may undergo metabolic transformations that could enhance or diminish its biological efficacy.
Q & A
Q. What established synthetic routes are available for 1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt, and how do reaction parameters influence yield and stereochemical fidelity?
- Methodological Answer : The compound is synthesized via multi-step routes involving alkylation and cyclization. Key steps include:
-
Stereoselective alkylation : Use of chiral precursors (e.g., (5S)-5-amino-5-carboxypentyl groups) to ensure enantiomeric purity.
-
Imidazolium ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, DMF solvent) with sodium ascorbate and CuSO₄ as catalysts .
-
Purification : Repeated washing with dichloromethane and water to remove unreacted intermediates, followed by drying over anhydrous Na₂SO₄ .
-
Critical parameters : Temperature (>50°C may degrade chiral centers), solvent polarity (DMF enhances reaction rate), and stoichiometric control of sodium azide to prevent side reactions .
- Data Table : Comparison of Synthetic Routes
| Method | Catalysts/Solvents | Yield (%) | Stereopurity (%) | Reference |
|---|---|---|---|---|
| CuAAC | CuSO₄, DMF | 75–85 | >99 | |
| Ionic liquid templating | – | 60–70 | 95–98 |
Q. What analytical techniques are essential for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX software refines crystallographic data to confirm the imidazolium core and substituent geometry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., imidazolium protons at δ 8.5–9.5 ppm) and chiral center configurations via coupling constants .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₆H₂₈N₄O₄, exact mass 340.211 g/mol) .
- Elemental analysis : Confirms C, H, N, and O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic bond lengths) require:
-
Multi-method cross-validation : Compare XRD-derived bond angles with DFT-optimized molecular models.
-
Dynamic effects analysis : NMR detects conformational flexibility (e.g., rotameric states of pentyl chains), while XRD captures static crystal packing .
-
Error margin assessment : Statistical refinement (R-factor < 5% in SHELXL) ensures crystallographic reliability .
Q. What strategies optimize enantiomeric purity during synthesis, given the (5S)-configured amino-carboxy groups?
- Methodological Answer :
- Chiral auxiliaries : Use (5S)-protected lysine derivatives to prevent racemization during alkylation.
- Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., BINAP) enhance stereoselectivity in imidazolium ring closure.
- Chromatographic separation : Chiral HPLC (e.g., Chirobiotic T column) resolves diastereomers, achieving >99% enantiomeric excess .
Q. How does the compound’s ionic liquid behavior influence its stability in aqueous vs. nonpolar solvents?
- Methodological Answer :
- Solubility tests : The inner salt structure confers water solubility (up to 50 mg/mL at pH 7) but limited solubility in hexane (<1 mg/mL).
- Stability studies : In aqueous buffers (pH 2–10), the compound remains stable for >72 hours at 25°C. Degradation occurs above 80°C via imidazolium ring hydrolysis .
- Applications : Acts as a phase-transfer catalyst in biphasic reactions (e.g., esterifications) due to amphiphilic properties .
Data Contradiction Analysis
Q. Why do different studies report varying pKa values for the carboxypentyl groups?
- Methodological Answer : Discrepancies arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
